N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride
Overview
Description
N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride is a chemical compound with the molecular formula C13H19ClFN . Its molecular weight is 243.75 .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research by Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound, due to its high affinity and oral activity, exemplifies the exploration of novel treatments for neurological and psychiatric conditions Harrison et al., 2001.
Antifungal Activity
Mishra, Singh, and Wahab (2000) studied the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives against A. niger and F. oxyporum. This work illustrates the ongoing search for new antifungal agents and the role of fluorinated compounds in enhancing biological activity Mishra, Singh, & Wahab, 2000.
Analytical Chemistry
El-Sherbiny et al. (2005) described methods for analyzing flunarizine and its degradation products using micellar liquid chromatography, showcasing the importance of analytical techniques in pharmaceutical quality control El-Sherbiny et al., 2005.
Cancer Research
Riadi et al. (2021) synthesized a quinazolinone-based derivative, demonstrating potent cytotoxic activity against various cancer cell lines and suggesting a potential pathway for developing new anticancer drugs Riadi et al., 2021.
PET Tracer Development
Christiaans et al. (2014) explored the synthesis and evaluation of a carbon-11 labeled compound as a PET tracer for NR2B subunit-containing NMDA receptors, highlighting the compound's application in neuroimaging and the study of neurological disorders Christiaans et al., 2014.
Corrosion Inhibition
Lgaz et al. (2017) investigated the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution, demonstrating the potential of organic compounds in protecting industrial materials Lgaz et al., 2017.
Mechanism of Action
The mechanism of action for N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride is not specified in the search results.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclopentanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-7-5-11(6-8-12)9-10-15-13-3-1-2-4-13;/h5-8,13,15H,1-4,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRACIUTGOJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-50-5 | |
Record name | Benzeneethanamine, N-cyclopentyl-4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.